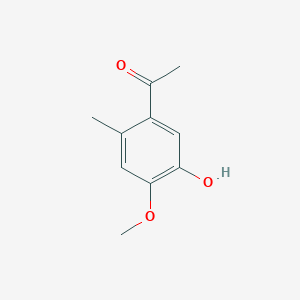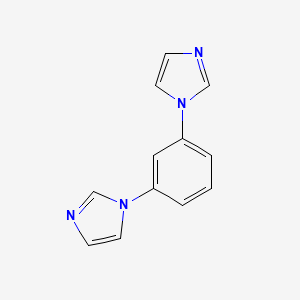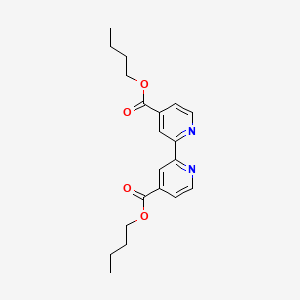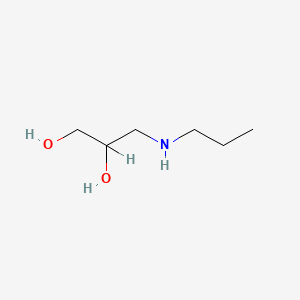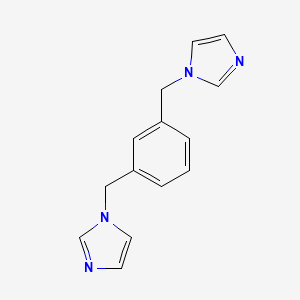
1,3-双((1H-咪唑-1-基)甲基)苯
描述
1,3-bis((1H-imidazol-1-yl)methyl)benzene, also known as 1,1’-[1,3-Phenylenebis(methylene)]bis(1H-imidazole), is a chemical compound with the molecular formula C14H14N4 . It has an average mass of 238.288 Da and a monoisotopic mass of 238.121841 Da .
Molecular Structure Analysis
The molecular structure of 1,3-bis((1H-imidazol-1-yl)methyl)benzene has been characterized by UV–Vis spectroscopy, infrared spectroscopy, and single crystal X-ray diffraction . The specific details of the molecular structure were not found in the search results.Physical and Chemical Properties Analysis
1,3-bis((1H-imidazol-1-yl)methyl)benzene is a crystalline compound . It has a molecular formula of C14H14N4, an average mass of 238.288 Da, and a monoisotopic mass of 238.121841 Da . The melting point is reported to be 132°C .科学研究应用
分子结构和光谱
1,3-双((1H-咪唑-1-基)甲基)苯及其衍生物一直是其分子结构和光谱研究的主题。在一项研究中,使用紫外-可见光谱、红外光谱和 X 射线衍射合成了该化合物并对其进行了表征。执行密度泛函理论 (DFT) 计算以了解其分子几何形状和振动频率。理论吸收光谱显示与实验紫外-可见值具有良好一致性,表明该化合物在光谱应用中的潜力 (Li, Geng, He, & Cui, 2013)。
配位聚合物和超分子结构
该化合物用于合成配位聚合物,这是由有机配体连接的金属离子网络。例如,研究报告了使用该化合物和 5-((3-羧基苯氧基)甲基)苯-1,3-二酸合成两种配位聚合物,表现出有趣的发光和磁性 (He et al., 2020)。另一项研究报告了从该化合物和邻苯二甲酸衍生的各种过渡金属配位聚合物,展示了不同的网络结构和催化应用的潜力 (Hao et al., 2014)。
自组装和结构多样性
该化合物还因其在自组装过程中的作用而受到探索。例如,已经观察到包括该化合物在内的径向锚定咪唑的自组装的不同模式。这些模式导致不同的分子堆积和超分子结构,这对于开发具有特定性能的新材料至关重要 (Rajesh, Ranganathan, Gilardi, & Karle, 2008)。
阴离子传输特性
该化合物还因其阴离子传输特性而受到研究。例如,1,3-双(苯并咪唑-2-基)苯的衍生物(一种类似化合物)已显示出有效的阴离子载体活性。用吸电子取代基进行改性显着增强了这种活性,表明在阴离子传输和分离技术中的潜在应用 (Peng et al., 2016)。
作用机制
Target of Action
Similar compounds have been known to interact with various biological targets, including enzymes and receptors, influencing their activity and function .
Mode of Action
It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces .
Action Environment
The action, efficacy, and stability of 1,3-bis((1H-imidazol-1-yl)methyl)benzene can be influenced by various environmental factors . These may include pH, temperature, presence of other molecules, and the specific biological environment within which the compound is acting.
生化分析
Biochemical Properties
The biochemical properties of 1,3-bis((1H-imidazol-1-yl)methyl)benzene are not well-studied. It is known that imidazole rings, which are present in this compound, can interact with various biomolecules. These interactions are often through hydrogen bonding or π-π stacking .
Molecular Mechanism
It is possible that the compound may interact with biomolecules through its imidazole rings, potentially influencing enzyme activity or gene expression .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 1,3-bis((1H-imidazol-1-yl)methyl)benzene in laboratory settings. The compound is known for its stability , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
属性
IUPAC Name |
1-[[3-(imidazol-1-ylmethyl)phenyl]methyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-2-13(9-17-6-4-15-11-17)8-14(3-1)10-18-7-5-16-12-18/h1-8,11-12H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYFIFXDQPTNHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CN2C=CN=C2)CN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 1,3-bis((1H-imidazol-1-yl)methyl)benzene in the formation of coordination polymers?
A: 1,3-bis((1H-imidazol-1-yl)methyl)benzene acts as a bridging ligand in the construction of coordination polymers. Its structure, featuring two imidazole rings linked by a flexible methylene bridge to a central benzene ring, allows it to coordinate to metal ions through the nitrogen atoms in the imidazole rings. This bridging ability, combined with its conformational flexibility, enables the formation of diverse and intricate network structures. [, , , ] For instance, in the presence of cobalt(II) and biphenyltetracarboxylic acid, 1,3-bimb facilitates the creation of either 2D bilayer structures with parallel stacking or 3D frameworks, depending on the positional isomer of the ligand used. []
Q2: How does the conformational flexibility of 1,3-bis((1H-imidazol-1-yl)methyl)benzene influence the properties of the resulting coordination polymers?
A: The flexibility of the methylene bridge in 1,3-bimb allows the molecule to adopt different conformations (cis or trans) when coordinating to metal centers. [] This conformational freedom influences the overall structure and properties of the resulting coordination polymers. For example, in cobalt(II) coordination polymers, the cis conformation of 1,3-bimb leads to the formation of double helix chains, while the trans conformation contributes to the construction of a (2,4)-connected 3D network with left- and right-handed helical chains. [] This structural diversity arising from the ligand's flexibility can be further tuned by varying reaction conditions and the choice of metal ions and other ligands, potentially leading to materials with tailored properties.
Q3: Has 1,3-bis((1H-imidazol-1-yl)methyl)benzene been explored in applications beyond the construction of coordination polymers?
A: While research primarily focuses on its role in coordination polymers, 1,3-bimb shows potential in other areas. For instance, a cobalt(II) coordination polymer incorporating 1,3-bimb has demonstrated promising results in reducing inflammasome activation, suggesting its potential application in treating age-related macular degeneration. [] This finding highlights the need to further explore the biological activity of 1,3-bimb and its metal complexes in various therapeutic contexts.
Q4: What analytical techniques are commonly used to characterize 1,3-bis((1H-imidazol-1-yl)methyl)benzene and its coordination polymers?
A: Characterization of 1,3-bimb and its metal complexes typically involves techniques like single-crystal X-ray diffraction for structural elucidation, infrared spectroscopy to identify functional groups, and elemental analysis to confirm composition. [, ] In the case of coordination polymers, powder X-ray diffraction is often employed to confirm bulk phase purity. [] Additionally, techniques like UV-vis spectroscopy, electron dispersive spectroscopy (EDS), X-ray photoelectron spectroscopy (XPS), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) can provide further insights into the electronic structure, elemental composition, morphology, and size of the materials. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
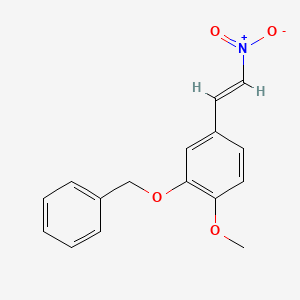
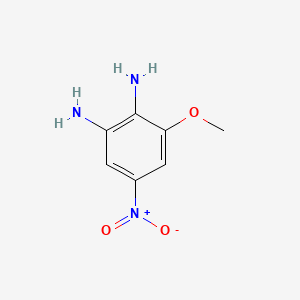
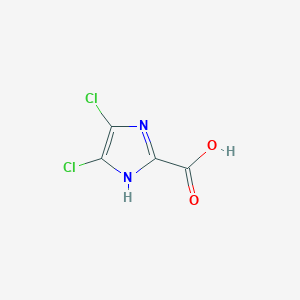

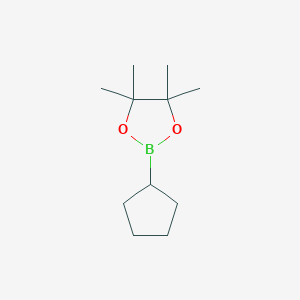

![(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-A,3,4-A']dinaphthalen-4-YL)bis[(1R)-1-(1-naphthalenyl)ethyl]amine](/img/structure/B3178603.png)
![9,9'-Spirobi[fluorene]-2,2'-diyldiboronic acid pinacol ester](/img/structure/B3178605.png)
![6-Methoxy-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B3178613.png)
